molecular formula C16H12Br2O2 B14603684 1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one) CAS No. 60037-75-4

1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)

Cat. No.: B14603684
CAS No.: 60037-75-4
M. Wt: 396.07 g/mol
InChI Key: OFZVKDUTSQQTDO-UHFFFAOYSA-N
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Description

1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one) is a useful research compound. Its molecular formula is C16H12Br2O2 and its molecular weight is 396.07 g/mol. The purity is usually 95%.
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Preparation Methods

The synthesis of 1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-bromoethan-1-one) involves the reaction of 4-bromoacetophenone with biphenyl in the presence of a catalyst. The reaction typically occurs under alkaline conditions with the addition of an organic solvent. The process can be optimized by adjusting the experimental conditions to improve the yield .

Industrial Production Methods:

Chemical Reactions Analysis

1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-bromoethan-1-one) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)[][1].

Scientific Research Applications

1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-bromoethan-1-one) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a key intermediate in the synthesis of antiviral drugs, particularly those used to treat hepatitis C.

    Industry: The compound is used in the production of dyes, fluorescent dyes, and additives for coatings, plastics, and rubber[][1].

Comparison with Similar Compounds

1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-bromoethan-1-one) is unique due to its biphenyl structure and the presence of two bromoacetyl groups. Similar compounds include:

Properties

CAS No.

60037-75-4

Molecular Formula

C16H12Br2O2

Molecular Weight

396.07 g/mol

IUPAC Name

2-bromo-1-[2-[2-(2-bromoacetyl)phenyl]phenyl]ethanone

InChI

InChI=1S/C16H12Br2O2/c17-9-15(19)13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(20)10-18/h1-8H,9-10H2

InChI Key

OFZVKDUTSQQTDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)CBr)C(=O)CBr

Origin of Product

United States

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